molecular formula C5H5N3 B020169 5-Methyl-1H-imidazole-4-carbonitrile CAS No. 108257-41-6

5-Methyl-1H-imidazole-4-carbonitrile

Cat. No. B020169
CAS RN: 108257-41-6
M. Wt: 107.11 g/mol
InChI Key: KODWZZOTTOSNLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole carbonitriles, including 5-Methyl-1H-imidazole-4-carbonitrile, often involves cine-substitution reactions. For example, the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitriles has been achieved by treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution (Suwiński & Świerczek, 1998).

Molecular Structure Analysis

Molecular structure analysis of imidazole carbonitriles reveals insights into their crystal structures and bond lengths. For instance, studies on substituted 1H-imidazole-4,5-dicarbonitriles have shown steric repulsion and nonplanarity in the molecules due to interactions between the imidazole group and terminal phenyl groups. The C-N bond lengths within the imidazole rings range significantly, contributing to the unique chemical behavior of these compounds (Bats, Schell, & Engels, 2013).

Chemical Reactions and Properties

Imidazole carbonitriles participate in various chemical reactions, demonstrating a wide range of chemical properties. The synthesis and reactivity of 5-(3,3-disubstituted-1-triazenyl) imidazole-4-carbonitriles highlight the compound's capacity for nucleophilic substitution reactions and its potential in synthesizing derivatives with specific chemical functionalities (Shealy & O'dell, 1975).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as thermal stability and crystalline structure, have been thoroughly investigated. A notable study on the thermal properties of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) revealed a high degree of thermal stability, with decomposition temperatures reaching up to 369 °C. Such studies are pivotal in understanding the stability and safety of these compounds under various conditions (Lewczuk, Książek, Gańczyk-Specjalska, & Cieślak, 2020).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity in nucleophilic substitution, cycloaddition, and cyclization reactions, are central to its utility in synthetic chemistry. For instance, the conversion of imidazole carbonitriles to purines through cyclization reactions underscores the potential of these compounds in nucleoside and pharmaceutical synthesis, reflecting their significance in organic and medicinal chemistry (Sanchez, Ferris, & Orgel, 1968).

Scientific Research Applications

Catalyst in Organic Synthesis

The compound 5-Methyl-1H-imidazole-4-carbonitrile has been utilized in the synthesis of other organic compounds due to its reactive nature. For instance, a study by Khazaei et al. (2021) utilized 3-Methyl-1-sulfonic acid imidazolium trichlorido copper (II) as a new catalyst for the preparation of 5-amino-1H-pyrazole-4-carbonitriles, showcasing the role of this compound derivatives in facilitating pyrazole ring formation through anomeric and vinylogous anomeric effects in the product's structure (Khazaei et al., 2021).

Synthesis of Labeled Compounds

The molecule has been involved in the synthesis of labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles through nucleophilic substitution reactions, as detailed by Świerczek (2002). This study highlights its importance in producing labeled compounds for mass spectra analysis, indicating its utility in analytical chemistry and research applications where labeled atoms are crucial for tracing and analysis purposes (Świerczek, 2002).

Study of Molecular Interactions

Kubicki (2004) explored cyano-cyano and chloro-cyano interactions in two imidazole derivatives closely related to this compound, providing insights into the molecular interactions that determine crystal packing in such compounds. This research contributes to our understanding of molecular structures and the forces that influence them, which is essential for the development of new materials and pharmaceuticals (Kubicki, 2004).

Synthesis of Biological Active Compounds

Research by Colomer and Moyano (2011) on the synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones and imidazo[4,5-d][1,2,3]triazin-4-ones, structurally related to purines with significant biological activity, involved 5-amino-1H-imidazole-4-carbonitriles. This underscores the utility of this compound derivatives in synthesizing compounds with potential biological and therapeutic applications (Colomer & Moyano, 2011).

Safety and Hazards

“5-Methyl-1H-imidazole-4-carbonitrile” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for at least 15 minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

Future Directions

Imidazole compounds have been the focus of many research studies due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles and the exploration of their therapeutic potential .

properties

IUPAC Name

5-methyl-1H-imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-4-5(2-6)8-3-7-4/h3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWZZOTTOSNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618163
Record name 5-Methyl-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108257-41-6
Record name 5-Methyl-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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